molecular formula C9H8N2O3 B022647 6-nitro-3,4-dihydroquinolin-2(1H)-one CAS No. 22246-16-8

6-nitro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B022647
CAS RN: 22246-16-8
M. Wt: 192.17 g/mol
InChI Key: NQMSVHWAVMTBHK-UHFFFAOYSA-N
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Description

6-Nitro-3,4-dihydroquinolin-2(1H)-one is a chemical compound involved in various synthesis processes and chemical studies. Its unique molecular structure has made it a subject of interest for researchers aiming to explore its synthesis, molecular structure analysis, chemical reactions, and properties.

Synthesis Analysis

The synthesis of 6-nitro-3,4-dihydroquinolin-2(1H)-one has been optimized through spectrophotometric methods, identifying key factors influencing the production process, such as temperature and reaction time. The optimal conditions for its synthesis involve a temperature of 40 ºC and a reaction time of 4.5 hours (Ziyadullaev et al., 2020). Additionally, a novel cascade three-component halosulfonylation has been established for efficient synthesis, employing arylsulfonyl hydrazides and halogenating agents to rapidly build molecular complexity (Zhu et al., 2016).

Molecular Structure Analysis

The molecular structure of synthesized compounds, including 6-nitro-3,4-dihydroquinolin-2(1H)-one, has been characterized using various spectroscopic techniques such as IR, Mass, 1H, and 13C NMR spectroscopy. These analyses have confirmed the structure and helped to understand the compound's chemical behavior (Ziyadullaev et al., 2020).

Chemical Reactions and Properties

The compound has been involved in reactions yielding densely functionalized products, indicating its utility in complex organic syntheses. For instance, its role in the halosulfonylation reaction pathway demonstrates its capacity to engage in multiple bond-forming events, including C-S, C-C, and C-halogen bonds (Zhu et al., 2016).

Physical Properties Analysis

Although specific research focusing solely on the physical properties of 6-nitro-3,4-dihydroquinolin-2(1H)-one is limited, understanding its synthesis and molecular structure can provide insights into its physical characteristics. These would typically include melting point, solubility, and spectroscopic properties that are essential for its application in further chemical studies.

Chemical Properties Analysis

The chemical properties of 6-nitro-3,4-dihydroquinolin-2(1H)-one, such as reactivity with different reagents, stability under various conditions, and potential for further functionalization, have been explored through synthetic methodologies that demonstrate its versatile role in organic synthesis (Ziyadullaev et al., 2020); (Zhu et al., 2016).

Scientific Research Applications

  • Platelet Aggregation Inhibition : A derivative, 6-(4-ethoxycarbonylpiperidino)-7-nitro-3,4-dihydroquinoline-2(1H)-one, has shown significant inhibitory activity against platelet aggregation, indicating potential use as a therapeutic agent in cardiovascular diseases (Iyobe et al., 2001).

  • Antitumor Activity : Another compound, 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione, demonstrated notable anti-tumor activity in mice without significant toxicity. This suggests its potential in cancer therapy (Mukherjee, Dutta, & Sanyal, 2013).

  • Antimicrobial Properties : 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, a related group of compounds, have exhibited high antibacterial activity, particularly in the fluoroquinolone series, suggesting their potential as antimicrobial drugs (Glushkov, Marchenko, & Levshin, 1997).

  • Chemical Synthesis : The compound has also been a subject in chemical synthesis studies. For example, a metal-free haloazidation method for forming azidylated 3,4-dihydroquinolin-2(1H)-ones has been developed, aiding in the discovery of lead compounds and other nitrogen-containing heterocycles (Wang et al., 2016).

  • Synthesis Optimization : The optimal process for synthesizing 6-nitro-3,4-dihydroquinazolin-4-one was found to be at a temperature of 40°C with a reaction time of 4.5 hours, providing insights into efficient production methods (Ziyadullaev et al., 2020).

  • Cascade Halosulfonylation Method : A new cascade three-component halosulfonylation method efficiently synthesizes densely functionalized 3,4-dihydroquinolin-2(1H)-ones, demonstrating a novel approach in chemical synthesis (Zhu et al., 2016).

Safety And Hazards

The safety information for 6-Nitro-3,4-dihydroquinolin-2(1H)-one indicates that it has the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

Future Directions

The future directions for the research and application of 6-Nitro-3,4-dihydroquinolin-2(1H)-one are not well-documented in the available literature .

properties

IUPAC Name

6-nitro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9-4-1-6-5-7(11(13)14)2-3-8(6)10-9/h2-3,5H,1,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMSVHWAVMTBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408452
Record name 6-nitro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-nitro-3,4-dihydroquinolin-2(1H)-one

CAS RN

22246-16-8
Record name 3,4-Dihydro-6-nitro-2(1H)-quinolinone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-nitro-3,4-dihydroquinolin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Nitro-3,4-dihydroquinolin-2(1H)-one
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Synthesis routes and methods I

Procedure details

3,4-Dihydro-2(1H)-quinolinone (1.0 g, 6.70 mmol) is dissolved in 20 mL of concentrated sulfuric acid at −10° C., and then 5 mL of water is added slowly to the solution. After 5 minutes, 61% nitric acid (0.5 mL, 6.70 mmol) is added dropwise to the solution. The reaction mixture turns from yellow to dark red, and eventually solidifies. After 1 hour, water (50 mL) is added slowly at −10° C. and precipitate appears. The solution is poured into a separatory funnel, extracted with ethyl acetate (20 mL×2) and washed with saline (20 mL). The organic layers are collected and dried over MgSO4. Solvent is removed and the title compound is obtained as a pale yellow solid (1.0 g, 76%); 1H NMR (300 MHz, DMSO) δ 10.66 (s, 1H), 8.08–8.01 (m, 2H), 6.96 (d, 1H), 2.98 (t, 2H), 2.49 (dd, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Yield
76%

Synthesis routes and methods II

Procedure details

To a solution of hydrocarbostyril (7.8 g, 0.53 mol) in conc. H2SO4 (200 mL) was slowly added H2O (50 mL) at −10° C. Conc. HNO3 (70%, 4.0 mL) was added dropwise at −10° C. The yellow solution was stirred at −10° C. for 10 min and then carefully quenched with ice H2O (500 mL). The precipitated yellow solid was filtered, washed with H2O and dried under vacuum to obtain 6-nitro-3,4-dihydroquinolin-2(1H)-one (7.9 g, 78% yield). 1H NMR (400 Mhz, CDCl3): δ 9.28 (s, 1H), 8.12 (m, 2H), 6.95 (d, J=9.2 Hz, 1H), 3.12 (t, J=7.2 Hz, 2H), 2.75 (d, J=7.2 Hz, 2H).
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 3,4-dihydroquinolin-2-(1H)-one (1.50 g) in 78% sulfuric acid (300 mL) at RT, a mixture of 69% nitric acid (0.84 mL) in 78% sulfuric acid (60 mL) was added. The reacting mixture was stirred at RT for 15 min, poured into ice-water, and extracted with methylene chloride (3×200 mL). The organic extracts were combined, washed with brine (4×), dried over anhydrous magnesium sulfate, filtered and concentrated onto silica gel. The residue was loaded onto a column of silica gel, and eluted with 3% methanol in chloroform. Collection and concentration of appropriate fractions provided the nitroquinolinone 11-2.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

3,4-Dihydro-1H-quinolin-2-one (7.2 g, 48.9 mmol) was dissolved in sulfuric acid (150 mL) and cooled to 0° C. Water (35 mL) was added dropwise, followed by nitric acid (3.5 mL, 78 mmol) dropwise following this, retaining temperature below 0° C. The reaction mixture was stirred at 0° C. for 15 min after which LC-MS showed one major peak corresponding to desired product. The reaction mixture was then poured into ice water and extracted with EtOAc (3×); the combined organic phases were dried over MgSO4, filtered and concentrated to afford a brown solid-6-nitro-3,4-Dihydro-1H-quinolin-2-one −8.56 g (91% yield).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Ramnauth, J Speed, SP Maddaford… - Journal of medicinal …, 2011 - ACS Publications
Neuronal nitric oxide synthase (nNOS) inhibitors are effective in preclinical models of many neurological disorders. In this study, two related series of compounds, 3,4-dihydroquinolin-2(…
Number of citations: 37 pubs.acs.org
J Frackenpohl, LJB Decker, J Dittgen, J Freigang… - Bioorganic & Medicinal …, 2020 - Elsevier
New phosphorous-containing lead structures against drought stress in crops interacting with RCAR/(PYR/PYL) receptor proteins were identified starting from in-depth SAR studies of …
Number of citations: 8 www.sciencedirect.com
J Ramnauth, P Renton, P Dove… - Journal of medicinal …, 2012 - ACS Publications
Numerous studies have shown that selective nNOS inhibitors could be therapeutic in many neurological disorders. Previously, we reported a series of 1,2,3,4-tetrahydroquinoline-based …
Number of citations: 22 pubs.acs.org
G Bojack, R Baltz, J Dittgen, C Fischer… - European Journal of …, 2021 - Wiley Online Library
New oxotetrahydroquinolinyl‐ and oxindolinyl sulfonamides interacting with RCAR/(PYR/PYL) receptor proteins were identified as lead structures against drought stress in crops …
AYS Balazs, RJ Carbajo, NL Davies, Y Dong, AW Hird… - 2019 - ACS Publications
The three-dimensional conformations adopted by a free ligand in solution impact bioactivity and physicochemical properties. Solution 1D NMR spectra inherently contain information on …
Number of citations: 28 pubs.acs.org
Z Liu, B Tian, H Chen, P Wang, AR Brasier… - European journal of …, 2018 - Elsevier
A series of diverse small molecules have been designed and synthesized through structure-based drug design by taking advantage of fragment merging and elaboration approaches. …
Number of citations: 61 www.sciencedirect.com
MA Letellier, J Guillard, DH Caignard, G Ferry… - European journal of …, 2008 - Elsevier
A new series of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one have been prepared via condensation of 3,3-dimethylacryloyl chloride with aniline. Details of synthetic …
Number of citations: 20 www.sciencedirect.com
WS Palmer, G Poncet-Montange, G Liu… - Journal of medicinal …, 2016 - ACS Publications
The bromodomain containing proteins TRIM24 (tripartite motif containing protein 24) and BRPF1 (bromodomain and PHD finger containing protein 1) are involved in the epigenetic …
Number of citations: 147 pubs.acs.org
W McCoull, RD Abrams, E Anderson… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of the protein–protein interaction between B-cell lymphoma 6 (BCL6) and corepressors has been implicated as a therapeutic target in diffuse large B-cell lymphoma (DLBCL) …
Number of citations: 65 pubs.acs.org
M Takahashi, HB Chong, S Zhang, MJ Lazarov… - bioRxiv, 2023 - biorxiv.org
Cysteine-focused chemical proteomic platforms have accelerated the clinical development of covalent inhibitors of a wide-range of targets in cancer. However, how different oncogenic …
Number of citations: 2 www.biorxiv.org

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